Methyl 4-chloro-5,6-difluoropicolinate
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Overview
Description
Methyl 4-chloro-5,6-difluoropicolinate is an organic compound with the molecular formula C7H4ClF2NO2 It is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5,6-difluoropicolinate typically involves the chlorination and fluorination of picolinic acid derivatives. One common method includes the reaction of 4-chloro-5,6-difluoropyridine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5,6-difluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 4-chloro-5,6-difluoropicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5,6-difluoropicolinate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- Methyl 4-chloro-6-fluoropicolinate
- Methyl 4-chloro-5-fluoropicolinate
- Methyl 4-chloro-3,5-difluoropicolinate
Comparison: Methyl 4-chloro-5,6-difluoropicolinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. For instance, the presence of two fluorine atoms in the 5 and 6 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its mono-fluorinated counterparts.
Properties
Molecular Formula |
C7H4ClF2NO2 |
---|---|
Molecular Weight |
207.56 g/mol |
IUPAC Name |
methyl 4-chloro-5,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H4ClF2NO2/c1-13-7(12)4-2-3(8)5(9)6(10)11-4/h2H,1H3 |
InChI Key |
RUAUMGTVRROPSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Cl)F)F |
Origin of Product |
United States |
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